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Compound of Interest

Compound Name:

1-[4-({4-[(5-cyclopentyl-1H-

pyrazol-3-yl)imino]-1,4-

dihydropyrimidin-2-

yl}amino)phenyl]-3-[3-

(trifluoromethyl)phenyl]urea

Cat. No.: B2547210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of

pyrazolyl-imino-dihydropyrimidine derivatives, a class of heterocyclic compounds with

significant interest in medicinal chemistry due to their potential therapeutic activities, particularly

as anticancer agents. This document details the key experimental protocols for their synthesis

and characterization using modern spectroscopic and crystallographic techniques. Quantitative

data is presented in structured tables for comparative analysis, and critical workflows and

biological pathways are visualized using diagrams.

Introduction
Pyrazolopyrimidines, bioisosteres of purines, have emerged as a privileged scaffold in the

design of novel therapeutic agents. Their ability to inhibit various protein kinases has made

them a focal point in cancer research. The structural elucidation of these molecules is

paramount to understanding their structure-activity relationships (SAR) and optimizing their

pharmacological profiles. This guide focuses on the methodologies employed to confirm the
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chemical structures of these derivatives, with a particular emphasis on pyrazolyl-imino-

dihydropyrimidine and related pyrazolo[3,4-d]pyrimidine systems.

Synthesis and Characterization Workflow
The structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives follows a systematic

workflow, beginning with synthesis and purification, followed by a suite of analytical techniques

to confirm the structure and purity of the final compounds.
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Caption: Experimental workflow for the synthesis and structural elucidation of pyrazolyl-imino-

dihydropyrimidine derivatives.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures and analytical

characterizations. The following sections provide generalized yet detailed protocols based on

established literature.

General Synthesis of 1-Phenyl-1H-pyrazolo[3,4-
d]pyrimidin-4-amine Derivatives
A common route to pyrazolo[3,4-d]pyrimidines involves the cyclization of a substituted pyrazole

precursor.

Materials:

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Formamide

Ethanol

Procedure:

A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of formamide is

heated at reflux for several hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the resulting

precipitate is collected by filtration.

The crude product is washed with cold ethanol and then purified by recrystallization from a

suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the 1-phenyl-1H-

pyrazolo[3,4-d]pyrimidin-4-amine.
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Further functionalization, such as alkylation or arylation at different positions, can be achieved

by reacting the pyrazolopyrimidine core with appropriate electrophiles in the presence of a

base.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of hydrogen and

carbon atoms.

Instrumentation:

A 400 MHz or higher field NMR spectrometer (e.g., Bruker or Jeol).

Sample Preparation:

Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Standard proton spectra are acquired to determine the chemical shifts,

multiplicities, and integrals of the hydrogen atoms.

¹³C NMR: Proton-decoupled carbon spectra are acquired to identify the chemical shifts of all

unique carbon atoms.

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more

complex structures to establish connectivity between protons and carbons.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds

and can provide information about their elemental composition and fragmentation patterns.

Instrumentation:
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An electrospray ionization (ESI) mass spectrometer is commonly used.

Sample Preparation:

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or

acetonitrile).

The solution is infused directly into the mass spectrometer or injected via a liquid

chromatography system.

Data Acquisition:

Spectra are acquired in positive or negative ion mode to observe the protonated molecule

[M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

confirm the elemental composition.

Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid

state, including precise bond lengths and angles.

Procedure:

Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown,

typically by slow evaporation of a saturated solution in an appropriate solvent or solvent

mixture.

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data

is collected at a specific temperature (often 100 K or 293 K).

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares procedures.

Quantitative Data Presentation
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The following tables summarize representative spectroscopic and crystallographic data for

pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the target imino

compounds.

Table 1: ¹H and ¹³C NMR Spectral Data for
Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

P1 (3-methyl-1-

phenyl-1,5-dihydro-

4H-pyrazolo[3,4-

d]pyrimidin-4-one)[1]

[2][3]

DMSO-d₆

12.1 (s, 1H, NH), 8.45

(s, 1H, C6-H), 8.20 (d,

2H, Ar-H), 7.55 (t, 2H,

Ar-H), 7.35 (t, 1H, Ar-

H), 2.50 (s, 3H, CH₃)

158.5, 154.2, 149.8,

138.9, 134.5, 129.3,

126.8, 121.5, 105.7,

14.1

P2 (3,5-dimethyl-1-

phenyl-1,5-dihydro-

4H-pyrazolo[3,4-

d]pyrimidin-4-one)[1]

[2][3]

DMSO-d₆

8.35 (s, 1H, C6-H),

8.15 (d, 2H, Ar-H),

7.50 (t, 2H, Ar-H),

7.30 (t, 1H, Ar-H),

3.40 (s, 3H, N-CH₃),

2.45 (s, 3H, C-CH₃)

157.9, 154.0, 149.5,

138.7, 135.0, 129.1,

126.5, 121.3, 105.9,

30.2, 14.0

Table 2: Mass Spectrometry Data
Compound Ionization Mode Calculated [M+H]⁺ Observed [M+H]⁺

Compound 12b (from

a study on

pyrazolo[3,4-

d]pyrimidines)[4]

ESI+ 464.16 464.37

(E)-N-(4-

Bromophenethyl)-1-

methyl-3-propyl-5-

styryl-1H-

pyrazolo[4,3-

d]pyrimidin-7-amine[5]

ESI+ 414.2288 414.2291
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Table 3: Selected X-ray Crystallographic Data for a
Pyrazolo[3,4-d]pyrimidine Derivative (P1)[1][2][3]

Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 7.1234(3)

b (Å) 11.4567(5)

c (Å) 13.5432(6)

β (°) 98.765(2)

Selected Bond Lengths (Å)

N1-N2 1.381(2)

N2-C3 1.332(2)

C3-C3A 1.418(2)

C3A-N4 1.381(2)

N4-C5 1.385(2)

C5-C6 1.321(2)

C6-N7 1.345(2)

N7-C7A 1.378(2)

C7A-N1 1.335(2)

**Selected Bond Angles (°) **

C7A-N1-N2 112.5(1)

C3-N2-N1 105.3(1)

N2-C3-C3A 111.8(1)

N4-C3A-C3 105.1(1)
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Biological Activity and Signaling Pathways
Many pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer activity by inhibiting protein

kinases that are crucial for tumor growth and survival. One such key target is the Epidermal

Growth Factor Receptor (EGFR). The binding of these inhibitors to the ATP-binding site of the

EGFR kinase domain blocks the downstream signaling cascade, leading to cell cycle arrest

and apoptosis.[6][7]
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Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
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Conclusion
The structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives is a multi-faceted

process that relies on the synergistic use of organic synthesis, NMR spectroscopy, mass

spectrometry, and single-crystal X-ray diffraction. The detailed protocols and representative

data presented in this guide serve as a valuable resource for researchers in the field of

medicinal chemistry and drug development. A thorough characterization of these compounds is

essential for establishing robust structure-activity relationships and advancing the development

of novel kinase inhibitors for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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